molecular formula C7H7NO4 B1419049 3-Methyl-5-nitrocatechol CAS No. 5378-76-7

3-Methyl-5-nitrocatechol

Cat. No.: B1419049
CAS No.: 5378-76-7
M. Wt: 169.13 g/mol
InChI Key: VZDSEMYVKHLPLX-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrocatechol is an organic compound belonging to the class of nitrocatechols. These compounds are characterized by the presence of both nitro and hydroxyl groups attached to an aromatic ring. This compound is particularly notable for its applications in environmental and atmospheric chemistry due to its reactivity and role in secondary organic aerosol formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrocatechol can be synthesized through various methods. One common approach involves the nitration of 3-methylcatechol. This process typically uses nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions. These reactions are conducted in industrial reactors with precise control over temperature, concentration, and reaction time to maximize yield and purity .

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrocatechol primarily involves its reactivity with atmospheric oxidants. In the atmosphere, it reacts with hydroxyl radicals, leading to the formation of various oxidation products. These reactions contribute to the formation of secondary organic aerosols, which have significant environmental and climatic implications . The molecular targets include hydroxyl radicals and other reactive oxygen species, and the pathways involve complex oxidation and nitration reactions .

Comparison with Similar Compounds

3-Methyl-5-nitrocatechol can be compared with other nitrocatechols such as:

  • 3-Nitrocatechol
  • 4-Nitrocatechol
  • 4-Methyl-5-nitrocatechol

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and environmental behavior. Compared to other nitrocatechols, it has distinct photolytic and oxidative degradation pathways, making it a compound of interest in atmospheric chemistry studies .

Properties

IUPAC Name

3-methyl-5-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDSEMYVKHLPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-methyl-5-nitrocatechol formed in the atmosphere?

A: this compound is a secondary organic aerosol (SOA) formed through the oxidation of volatile organic compounds (VOCs) released during biomass burning. [, ] One identified precursor is m-cresol, a significant emission from burning biomass. [] Atmospheric studies suggest 3M5NC forms through the aqueous-phase electrophilic substitution of 3-methylcatechol with nitronium ion (NO2+). [] This reaction is favored under specific pH conditions found in atmospheric water droplets. []

Q2: Does the presence of sunlight affect the formation of this compound?

A: Yes, sunlight plays a role in the aqueous-phase formation of this compound. Research shows that while 3-methylcatechol degrades faster in sunlight compared to dark conditions, the yield of 3M5NC is significantly higher in the dark. [] This suggests that while sunlight accelerates the degradation of the precursor, it might lead to different reaction pathways resulting in a lower yield of 3M5NC.

Q3: Why is this compound considered a significant atmospheric component?

A: this compound is a significant component of brown carbon, a type of organic aerosol that absorbs sunlight. [, ] This absorption influences the Earth's radiative balance and contributes to climate forcing. Additionally, the presence of nitro groups in 3M5NC may lead to further atmospheric reactions and contribute to the formation of other aerosol components.

Q4: How is this compound identified and quantified in atmospheric samples?

A: this compound and its isomer 3-methyl-4-nitrocatechol can be detected and differentiated from other isomers using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/(-)ESI-MS/MS). [] This method allows for the accurate identification and quantification of 3M5NC in complex environmental samples.

Q5: Are there any alternative formation pathways for this compound in the atmosphere?

A: While electrophilic substitution of 3-methylcatechol with NO2+ is a likely pathway, research suggests other mechanisms might be involved. [] For example, HNO2 plays a crucial role in the dark transformation of 3-methylcatechol, potentially through a non-radical pathway involving oxidation and conjugated addition reactions. [] Further research is needed to fully elucidate the contribution of different pathways to the formation of 3M5NC in various atmospheric conditions.

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